1-Isothiocyanatooct-1-ene
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Overview
Description
1-Isothiocyanatooct-1-ene is an organic compound that belongs to the class of isothiocyanates Isothiocyanates are characterized by the functional group -N=C=S, which is attached to an alkyl or aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isothiocyanatooct-1-ene can be synthesized through several methods:
From Amines and Thiophosgene: This traditional method involves the reaction of primary amines with thiophosgene.
From Amines and Carbon Disulfide: Another method involves the reaction of primary amines with carbon disulfide in the presence of a base, followed by desulfurization using a desulfurylation reagent.
From Isocyanides and Elemental Sulfur: A more sustainable method involves the reaction of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases.
Industrial Production Methods
Industrial production of this compound typically involves the use of the carbon disulfide method due to its scalability and relatively lower toxicity compared to thiophosgene. The reaction is carried out under controlled conditions to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-Isothiocyanatooct-1-ene undergoes several types of chemical reactions:
Nucleophilic Substitution: The isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of thioureas and other derivatives.
Hydrolysis: Isothiocyanates can hydrolyze to form amines and carbon dioxide.
Oxidation and Reduction: These reactions can modify the isothiocyanate group, although they are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
1-Isothiocyanatooct-1-ene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Medicinal Chemistry: Isothiocyanates have been studied for their potential anticancer properties due to their ability to induce apoptosis in cancer cells.
Materials Science: They are used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-isothiocyanatooct-1-ene involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is an electrophilic center that can react with nucleophiles such as amines and thiols. This reactivity is exploited in various applications, including the synthesis of thioureas and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Allyl Isothiocyanate: Known for its presence in mustard oil and its pungent flavor.
Benzyl Isothiocyanate: Found in cruciferous vegetables and studied for its anticancer properties.
Phenethyl Isothiocyanate: Another naturally occurring isothiocyanate with potential health benefits.
Uniqueness
1-Isothiocyanatooct-1-ene is unique due to its specific alkyl chain length and the presence of a double bond, which can influence its reactivity and applications. Its structure allows for specific interactions in organic synthesis and potential medicinal applications that may not be achievable with other isothiocyanates .
Properties
CAS No. |
92415-78-6 |
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Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
1-isothiocyanatooct-1-ene |
InChI |
InChI=1S/C9H15NS/c1-2-3-4-5-6-7-8-10-9-11/h7-8H,2-6H2,1H3 |
InChI Key |
SHKZVZQBSMPUIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CN=C=S |
Origin of Product |
United States |
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